molecular formula C9H15F3O B2912333 [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol CAS No. 2460757-63-3

[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol

Cat. No.: B2912333
CAS No.: 2460757-63-3
M. Wt: 196.213
InChI Key: UPFATLMWKVVLEX-UHFFFAOYSA-N
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Description

[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol is a chemical compound with the molecular formula C9H15F3O It is characterized by the presence of a trifluoroethyl group attached to a cyclohexyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol typically involves the reaction of cyclohexylmethanol with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of compounds with different functional groups replacing the trifluoroethyl group.

Scientific Research Applications

[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. This can lead to modulation of biological processes and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,2,2-Trifluoroethyl)cyclohexanol]
  • [2-(2,2,2-Trifluoroethyl)cyclohexanone]
  • [2-(2,2,2-Trifluoroethyl)cyclohexylamine]

Uniqueness

[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, especially in fields requiring specific reactivity and stability.

Properties

IUPAC Name

[2-(2,2,2-trifluoroethyl)cyclohexyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3O/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h7-8,13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFATLMWKVVLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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